molecular formula C9H8N2O4 B12868211 2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid

2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid

Cat. No.: B12868211
M. Wt: 208.17 g/mol
InChI Key: RJZLLLGLYNEFKK-UHFFFAOYSA-N
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Description

2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid is a compound that belongs to the class of oxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid typically involves the reaction of 2-aminobenzo[d]oxazole with glyoxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered biological activities .

Scientific Research Applications

2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid stands out due to its unique structural features and the diverse range of biological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

2-(2-amino-1,3-benzoxazol-5-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H8N2O4/c10-9-11-5-3-4(7(12)8(13)14)1-2-6(5)15-9/h1-3,7,12H,(H2,10,11)(H,13,14)

InChI Key

RJZLLLGLYNEFKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(C(=O)O)O)N=C(O2)N

Origin of Product

United States

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